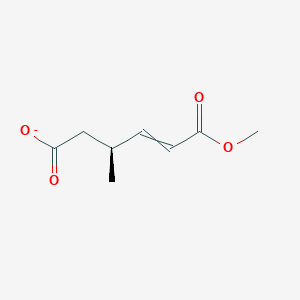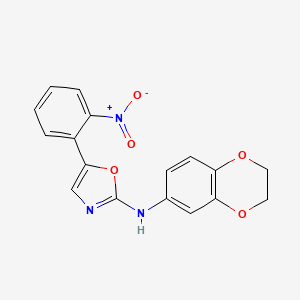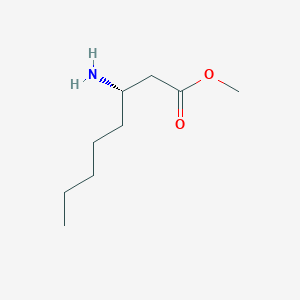![molecular formula C20H20ClN B14220017 Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-50-1](/img/structure/B14220017.png)
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl acetylene with phenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a substitution reaction with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires careful monitoring of temperature and pH .
化学反応の分析
Types of Reactions
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets. It is known to act as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors. This interaction leads to the modulation of neurotransmitter release and has implications for its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in a different position.
Quinoline: Contains a fused benzene and pyridine ring system.
1-(3-Chloropropyl)piperidine: Similar structure but with a different substituent on the piperidine ring.
Uniqueness
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its highly functionalized structure, which provides it with distinct chemical and biological properties.
特性
CAS番号 |
592521-50-1 |
|---|---|
分子式 |
C20H20ClN |
分子量 |
309.8 g/mol |
IUPAC名 |
1-[1-(3-chlorophenyl)-3-phenylprop-2-ynyl]piperidine |
InChI |
InChI=1S/C20H20ClN/c21-19-11-7-10-18(16-19)20(22-14-5-2-6-15-22)13-12-17-8-3-1-4-9-17/h1,3-4,7-11,16,20H,2,5-6,14-15H2 |
InChIキー |
BGIDOLBKFJYBEB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


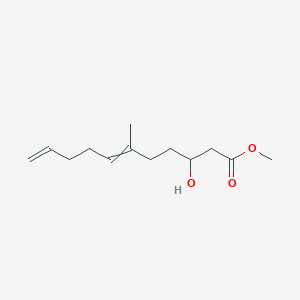
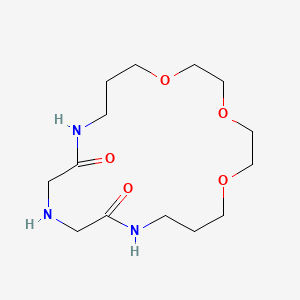
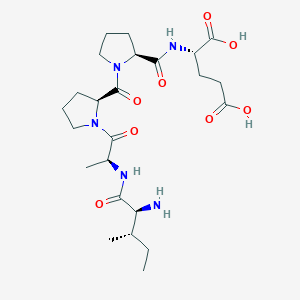
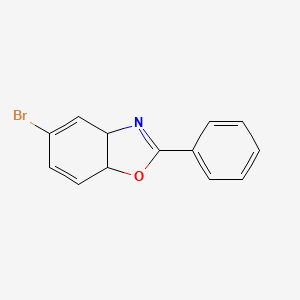
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

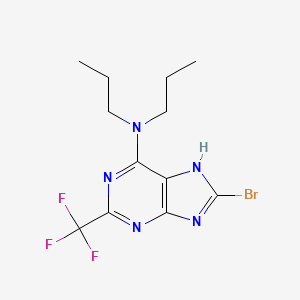
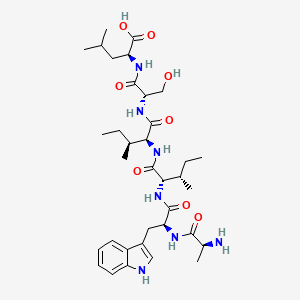
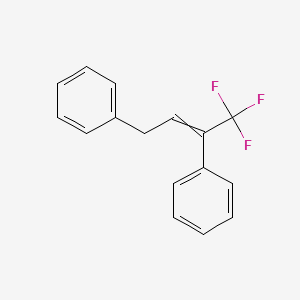
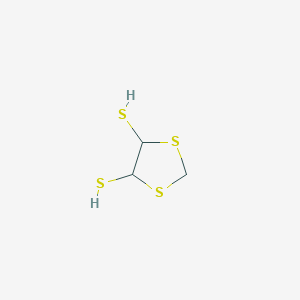
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
